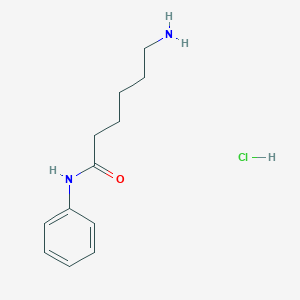
6-amino-N-phenylhexanamidehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-N-phenylhexanamide hydrochloride is a versatile and highly sought-after chemical compound. With its unique molecular structure and exceptional purity, this compound has captured the attention of researchers and scientists across various disciplines . It is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-phenylhexanamide hydrochloride typically involves the nucleophilic acyl substitution of acyl halides or anhydrides with amines . This method is favored due to its efficiency and the high yield of the desired product. Another common method is the partial hydrolysis of nitriles, which also produces amides .
Industrial Production Methods
Industrial production of 6-amino-N-phenylhexanamide hydrochloride often employs the use of dehydrating reagents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond . This method is advantageous due to its scalability and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-phenylhexanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a carboxylic acid, while reduction may yield an amine .
Scientific Research Applications
6-amino-N-phenylhexanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein synthesis.
Medicine: It has potential therapeutic applications and is used in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-N-phenylhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and proteins, thereby modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-amino-N-phenylhexanamide hydrochloride include:
- N-phenylhexanamide
- 6-aminohexanamide
- N-phenylacetamide
Uniqueness
What sets 6-amino-N-phenylhexanamide hydrochloride apart from these similar compounds is its unique combination of an amino group and a phenyl group attached to the hexanamide backbone. This unique structure imparts specific chemical and biological properties that make it highly valuable in research and industrial applications .
Properties
Molecular Formula |
C12H19ClN2O |
|---|---|
Molecular Weight |
242.74 g/mol |
IUPAC Name |
6-amino-N-phenylhexanamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c13-10-6-2-5-9-12(15)14-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5-6,9-10,13H2,(H,14,15);1H |
InChI Key |
JLXJEAGXCZRIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



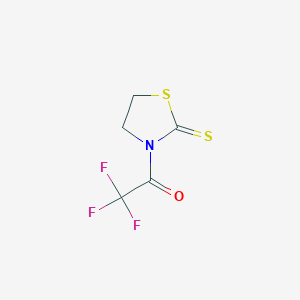

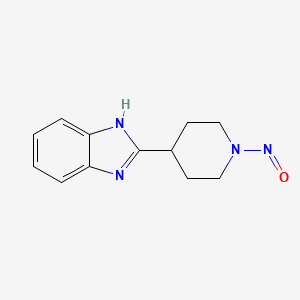

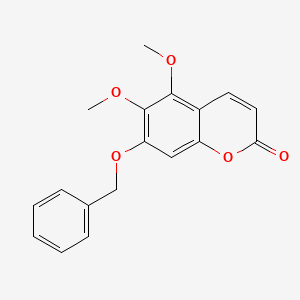
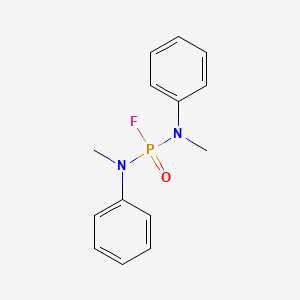
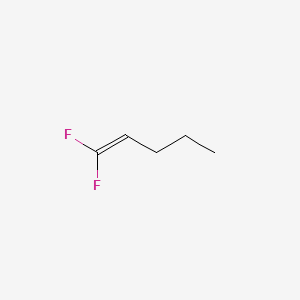

![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)

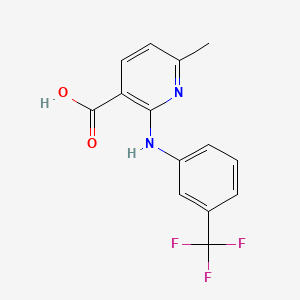
![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)

